An In-depth Technical Guide to D-Mannose-13C-2: Chemical Properties and Structure
An In-depth Technical Guide to D-Mannose-13C-2: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of D-Mannose-13C-2, an isotopically labeled form of the naturally occurring monosaccharide, D-Mannose. While specific experimental data for the 13C-2 isotopologue is limited in publicly available literature, this document compiles the known properties of D-Mannose and its other isotopic variants to serve as a valuable resource. This guide also details the metabolic pathways in which D-Mannose participates, particularly its crucial role in glycosylation, and provides generalized experimental protocols for the synthesis, purification, and analysis of isotopically labeled monosaccharides. The information is intended to support researchers and professionals in drug development and metabolic studies who utilize stable isotope-labeled compounds as tracers and internal standards.
Introduction
D-Mannose is a C-2 epimer of glucose and a naturally occurring simple sugar that plays a significant role in human metabolism, most notably in the glycosylation of proteins.[1] The isotopically labeled variant, D-Mannose-13C-2, incorporates a heavy carbon isotope at the second carbon position. This stable, non-radioactive label makes it an invaluable tool in metabolic research, allowing for the tracing of mannose through various biochemical pathways and its quantification in complex biological samples using mass spectrometry.[1] D-Mannose-13C-2 is frequently used as an internal standard in clinical mass spectrometry and for metabolic flux analysis.[2]
Chemical Properties and Structure
The fundamental chemical properties of D-Mannose-13C-2 are nearly identical to those of unlabeled D-Mannose, with the primary distinction being a slight increase in molecular weight due to the presence of the 13C isotope.
Structure:
D-Mannose exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (furanose and pyranose rings). The pyranose form is predominant in solution. The structure of the β-D-mannopyranose form is depicted below, with the 13C label at the C-2 position.
Figure 1: Chemical structure of β-D-Mannose-13C-2.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of D-Mannose and its isotopologues. It is important to note that while specific experimental data for D-Mannose-13C-2 is not widely available, its properties are expected to be very similar to those of unlabeled D-Mannose and D-Mannose-1-13C.
| Property | Value | Reference |
| Molecular Formula | 13CC5H12O6 | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Appearance | White solid | |
| Melting Point | 133 °C (for D-Mannose-1-13C) | [2] |
| Optical Activity ([α]20/D) | +14.5° (c = 1 in H2O) (for D-Mannose-1-13C) | [2] |
| Isotopic Purity | Typically ≥99 atom % 13C | [2] |
Spectroscopic Data (Reference Data)
NMR Spectroscopy
13C NMR Chemical Shifts for D-Mannose-1-13C in D2O (75 MHz):
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) |
| C1 | 95.5 | 95.2 |
| C2 | 72.2 | 72.7 |
| C3 | 71.7 | 74.5 |
| C4 | 68.4 | 68.1 |
| C5 | 73.9 | 77.6 |
| C6 | 62.5 | 62.5 |
| Data sourced from Omicron Biochemicals, Inc. for D-[1-13C]mannose.[3] |
Disclaimer: The provided 13C NMR data is for D-Mannose-1-13C. For D-Mannose-2-13C, the chemical shift for the C2 carbon would be a singlet with a significant increase in intensity, and there would be observable one-bond and two-bond 13C-13C coupling constants with C1 and C3 if those carbons were also labeled.
Mass Spectrometry
In mass spectrometry, D-Mannose-13C-2 will exhibit a mass shift of +1 compared to unlabeled D-Mannose. For fully labeled D-Mannose (U-13C6), the mass shift is +6.[4] The fragmentation pattern in techniques like GC-MS or LC-MS/MS would be similar to the unlabeled compound, but with the corresponding mass-to-charge (m/z) ratio of the fragments containing the C-2 position shifted by +1.
A study on the LC-MS/MS determination of D-mannose in human serum utilized D-mannose-13C6 as an internal standard. The precursor to product ion transition for unlabeled D-mannose was m/z 179 → 59, while for the fully labeled internal standard it was m/z 185 → 92.[4] For D-Mannose-13C-2, one would expect to see a precursor ion at m/z 180 and a fragmentation pattern that would depend on whether the C-2 carbon is retained in the product ion.
Metabolic Pathways
D-Mannose is a crucial monosaccharide in several metabolic pathways. Upon entering a cell, it is phosphorylated by hexokinase to form mannose-6-phosphate. From there, it can either be isomerized to fructose-6-phosphate and enter glycolysis or be converted to mannose-1-phosphate, which is a precursor for the synthesis of activated mannose donors used in glycosylation.
Mannose Metabolism and Entry into Glycolysis
This pathway illustrates the initial steps of D-Mannose metabolism and its conversion to a glycolytic intermediate.
Role in N-Linked Glycosylation
D-Mannose is a fundamental component of the precursor oligosaccharide (Glc3Man9GlcNAc2) that is transferred to asparagine residues of nascent proteins in the endoplasmic reticulum. This diagram outlines the initial steps of this process.
Experimental Protocols (Generalized)
Synthesis of 13C-Labeled Monosaccharides
Representative Method: Kiliani-Fischer Synthesis
The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose, making it suitable for introducing a 13C label at the C-1 position. To label the C-2 position, a different starting material or a multi-step enzymatic and chemical synthesis would be required. A general representation of introducing a label at C-1 is as follows:
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Cyanohydrin Formation: A starting aldose (e.g., D-arabinose to produce D-glucose and D-mannose) is reacted with a labeled cyanide source (e.g., K13CN) to form a mixture of two epimeric cyanohydrins.
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Hydrolysis: The cyanohydrin mixture is hydrolyzed to the corresponding aldonic acids.
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Lactonization: The aldonic acids are converted to their respective γ-lactones upon heating.
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Reduction: The separated lactones are reduced to the desired aldoses. For instance, the reduction of D-gluconolactone-1-13C yields D-glucose-1-13C.
Metabolic Labeling:
An alternative approach involves metabolic labeling, where microorganisms are cultured in a medium containing a 13C-labeled precursor, such as [13C]-glucose. The desired labeled monosaccharide can then be isolated from the cellular components.[5]
Purification
Purification of isotopically labeled monosaccharides typically involves chromatographic techniques.
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Initial Purification: Following synthesis, the reaction mixture is often neutralized and desalted.
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Column Chromatography: Techniques such as silica gel chromatography or ion-exchange chromatography are used to separate the desired labeled monosaccharide from unreacted starting materials, reagents, and byproducts.
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High-Performance Liquid Chromatography (HPLC): For high-purity applications, reversed-phase or normal-phase HPLC is employed as a final purification step.
Analysis
The identity, purity, and isotopic enrichment of D-Mannose-13C-2 are confirmed using a combination of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: To confirm the overall structure and anomeric purity.
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13C NMR: To verify the position of the 13C label and determine the isotopic enrichment.
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Mass Spectrometry (MS):
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Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to determine the molecular weight and confirm the mass shift due to the isotopic label. High-resolution mass spectrometry can provide an accurate mass measurement.
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Purity Analysis:
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HPLC: To assess chemical purity.
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Elemental Analysis: To confirm the elemental composition.
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Conclusion
D-Mannose-13C-2 is a valuable tool for researchers in the fields of metabolism, glycobiology, and drug development. While specific experimental data for this isotopologue is not extensively documented, a comprehensive understanding of its properties and behavior can be inferred from the data available for unlabeled D-Mannose and its other isotopic variants. The metabolic pathways and generalized experimental protocols outlined in this guide provide a foundational understanding for the application of D-Mannose-13C-2 in scientific research. As the use of stable isotope tracers continues to grow, it is anticipated that more specific data for compounds like D-Mannose-13C-2 will become available, further enhancing their utility in elucidating complex biological processes.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. omicronbio.com [omicronbio.com]
- 4. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
